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Methyl 2-((S)-morpholin-2-YL)acetate hcl

Cat. No.: B13065027
M. Wt: 195.64 g/mol
InChI Key: LNTJOZNLGYVWSM-RGMNGODLSA-N
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Description

Contextualization within Morpholine (B109124) Chemistry

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, serves as a foundational structure for a vast array of chemical entities. The chemical properties of morpholine derivatives are heavily influenced by the nature and position of their substituents. In the case of Methyl 2-((S)-morpholin-2-YL)acetate hcl, the substitution at the 2-position, adjacent to the oxygen atom, is a key structural feature. This positioning can influence the molecule's conformational preferences and its interactions with biological targets. The presence of a chiral center at this position introduces stereoselectivity, a critical aspect in modern drug design and asymmetric synthesis. The (S)-configuration dictates a specific three-dimensional arrangement of the atoms, which can lead to differential biological activity compared to its (R)-enantiomer.

Significance of Morpholine Derivatives in Chemical Research

Morpholine derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.gov The morpholine ring is valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. nih.gov Its presence can also contribute to the binding affinity of a molecule to its target protein through hydrogen bonding and other non-covalent interactions. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 2-substituted morpholines has been investigated for various therapeutic applications. The chiral nature of these compounds is crucial, as different enantiomers can exhibit distinct pharmacological profiles. smolecule.com For instance, chiral morpholine derivatives are being explored for their potential in treating a range of conditions. The general understanding is that compounds like this compound serve as valuable intermediates or building blocks in the synthesis of more complex and potentially bioactive molecules. smolecule.com

Overview of Morpholine Heterocycles in Synthetic Strategies

The synthesis of chiral morpholine derivatives is an active area of research in organic chemistry. Various synthetic strategies have been developed to access enantiomerically pure morpholines, which are crucial for the development of single-enantiomer drugs. These strategies often involve the use of chiral starting materials, chiral catalysts, or resolution techniques to separate racemic mixtures.

The synthesis of 2-substituted morpholines, such as the core of this compound, can be achieved through several routes. One common approach involves the cyclization of appropriately substituted amino alcohols. The stereochemistry at the 2-position is often established early in the synthetic sequence, for example, by starting with a chiral amino acid or by employing an asymmetric reaction to create the stereocenter. The methyl acetate (B1210297) side chain can then be introduced through various standard organic transformations. The potential of Methyl 2-((S)-morpholin-2-YL)acetate as a chiral building block lies in its pre-defined stereochemistry and the presence of functional groups that can be further elaborated. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO3 B13065027 Methyl 2-((S)-morpholin-2-YL)acetate hcl

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-[(2S)-morpholin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

LNTJOZNLGYVWSM-RGMNGODLSA-N

Isomeric SMILES

COC(=O)C[C@H]1CNCCO1.Cl

Canonical SMILES

COC(=O)CC1CNCCO1.Cl

Origin of Product

United States

Synthetic Methodologies

Strategies for Methyl 2-((S)-morpholin-2-YL)acetate HCl Synthesis

The final steps in the synthesis of the target compound typically involve the conversion of a carboxylic acid precursor, (S)-morpholin-2-yl)acetic acid, into its corresponding methyl ester, followed by the formation of the hydrochloride salt.

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. masterorganicchemistry.com For the synthesis of Methyl 2-((S)-morpholin-2-YL)acetate, the most common method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid precursor with methanol (B129727) in the presence of a strong acid catalyst. chemguide.co.uk

Key esterification methods include:

Fischer-Speier Esterification : This is an acid-catalyzed nucleophilic acyl substitution where the alcohol (methanol) acts as the nucleophile. The reaction is reversible and typically requires conditions that favor the formation of the ester product. masterorganicchemistry.com

DCC/DMAP Coupling : An alternative method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method, often called Steglich esterification, proceeds under milder, non-acidic conditions and is effective for sterically hindered substrates. organic-chemistry.orgorgsyn.org

Triazine-Based Reagents : Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also facilitate the direct esterification of carboxylic acids with alcohols. researchgate.net

The Fischer esterification is an equilibrium-limited process, and its optimization is crucial for achieving high yields. masterorganicchemistry.com The reaction can be represented as:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

To drive the equilibrium towards the product side, several strategies are employed:

Use of Excess Alcohol : Employing methanol as the solvent ensures it is present in a large excess, pushing the reaction forward according to Le Chatelier's principle. masterorganicchemistry.com

Removal of Water : Water, a product of the reaction, can be removed using a Dean-Stark apparatus or by adding a dehydrating agent. Anhydrous salts are effective for this purpose. masterorganicchemistry.comiu.edu

The choice of catalyst and reaction temperature also plays a significant role in the reaction rate and yield. While gentle heating is often sufficient for small ester formation, more sterically hindered acids may require more forcing conditions. chemguide.co.ukorgsyn.org

Condition/ReagentPurposeTypical ImplementationReference
Excess MethanolShift equilibrium to favor ester formationUse as both reactant and solvent masterorganicchemistry.com
Acid Catalyst (H₂SO₄, HCl gas)Increase the rate of reactionAdded in catalytic amounts to the reaction mixture chemguide.co.uk
Dehydrating Agent (e.g., Anhydrous CuSO₄)Remove water to prevent reverse reactionAdded to the reaction flask iu.edu
Heating/RefluxIncrease reaction rateReaction mixture is heated to the boiling point of the solvent academie-sciences.fr

In the context of synthesizing this compound, acid catalysis, particularly with hydrochloric acid, serves a dual purpose.

First, the acid acts as a catalyst for the esterification reaction itself. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). This catalytic cycle is a cornerstone of the Fischer esterification process. masterorganicchemistry.com

Second, after the ester is formed, the hydrochloric acid reacts with the basic secondary amine in the morpholine (B109124) ring. The nitrogen atom's lone pair of electrons accepts a proton from HCl in a classic acid-base reaction. This forms a morpholinium ion, with the chloride ion acting as the counter-ion, resulting in the stable and often crystalline hydrochloride salt. The use of dry hydrogen chloride gas is particularly effective as it serves as the catalyst for esterification without introducing water, which would inhibit the reaction, and simultaneously ensures the formation of the final hydrochloride salt product. chemguide.co.ukquora.com

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target compound hinges on the efficient construction of the chiral morpholine backbone and the correct installation of the acetate (B1210297) side chain.

The morpholine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.netnih.gov For a chiral compound like Methyl 2-((S)-morpholin-2-YL)acetate, synthetic strategies must establish the stereocenter at the C-2 position. This is often achieved by starting from a chiral pool material, such as an amino acid or a 1,2-amino alcohol. acs.orgchemrxiv.org

Common strategies for morpholine ring synthesis include:

Cyclization of Amino Alcohols : The most direct approach involves the cyclization of a suitable N-substituted 1,2-amino alcohol derivative. For instance, a 1,2-amino alcohol can be reacted with an agent that provides a two-carbon unit, such as ethylene (B1197577) sulfate (B86663) or chloroacetyl chloride, followed by cyclization. chemrxiv.orgorganic-chemistry.org

From Amino Acids : Chiral amino acids serve as excellent starting materials. They can be converted into N-protected amino acid-derived alkynols, which then undergo intramolecular cyclization, often promoted by a metal catalyst like silver(I), to form the morpholine ring. arkat-usa.org

Intramolecular Hydroalkoxylation : Nitrogen-tethered alkenes can undergo intramolecular hydroalkoxylation mediated by reagents like boron trifluoride etherate to yield morpholine derivatives. organic-chemistry.org

Reductive Amination : A two-step sequence involving oxidative cleavage of a diol followed by intramolecular reductive amination is another effective strategy for forming the ring system. acs.org

Synthetic StrategyKey Precursor TypeKey Reagents/ConditionsReference
Annulation of 1,2-Amino AlcoholsChiral 1,2-amino alcoholEthylene sulfate, tBuOK chemrxiv.orgorganic-chemistry.org
Intramolecular CyclizationN-protected amino acid-derived alkynolSilver(I) triflate arkat-usa.org
Intramolecular HydroalkoxylationN-tethered unsaturated alcoholBoron trifluoride etherate (BF₃·OEt₂) organic-chemistry.org
Oxidative Cleavage/Reductive Aminationε-sugar amino acidNaIO₄, then NaBH₃CN acs.org

The introduction of the acetate group (-CH₂COOCH₃) at the C-2 position of the morpholine ring is a critical step that defines the final compound. This can be accomplished through various synthetic routes.

One common strategy involves the C-alkylation of a pre-formed morpholine derivative. For example, a morpholine-2-one intermediate can be alkylated at the C-3 position (which becomes the C-2 position after reduction) using a reagent like ethyl bromoacetate, followed by reduction of the lactam and hydrolysis/re-esterification of the ester if necessary.

Alternatively, the synthesis can begin with a precursor that already contains the required carbon framework. For instance, a chiral starting material like aspartic acid can be elaborated. The α-carboxylic acid can be protected or converted to the future acetate group, while the β-carboxylic acid is used in the formation of the morpholine ring.

A study on the synthesis of various morpholine derivatives demonstrated the reaction of morpholine with ethyl chloroacetate (B1199739) to introduce an acetate moiety onto the nitrogen atom. researchgate.net While this reaction occurs at a different position, the principle of using halo-acetate esters as alkylating agents is a relevant and adaptable strategy for C-alkylation when a suitable carbon-based nucleophile on the morpholine ring precursor is generated. Furthermore, cascade reactions using α-formyl carboxylates as nucleophiles have been shown to be effective for creating substituted morpholines, representing another potential pathway to introduce the acetate functionality. acs.orgnih.gov

Formation of Related Amide Linkages

The ester functionality of Methyl 2-((S)-morpholin-2-YL)acetate serves as a versatile handle for the formation of amide bonds, a critical linkage in many pharmaceutical agents. The conversion of the methyl ester to an amide can be achieved through direct aminolysis or via a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid followed by amide coupling.

Direct aminolysis, while straightforward, often requires harsh conditions such as high temperatures and pressures, which may not be compatible with sensitive functional groups. A more common and milder approach involves the use of amide coupling reagents. In this method, the carboxylic acid precursor, (S)-morpholin-2-ylacetic acid, is activated to facilitate nucleophilic attack by an amine. A variety of coupling reagents can be employed for this transformation, each with its own advantages regarding reaction time, yield, and suppression of side reactions like racemization. nih.govorganic-chemistry.org

Commonly used coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance efficiency and minimize racemization. nih.gov The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine to furnish the desired amide. nih.gov The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being frequently used. nih.gov

For instance, the coupling of a morpholine-containing carboxylic acid with various amines can be effectively carried out using EDC and a catalytic amount of HOBt. nih.gov This methodology is broadly applicable and tolerates a wide range of functional groups on both the carboxylic acid and the amine components. organic-chemistry.org

Table 1: Representative Amide Coupling Reactions
Carboxylic Acid PrecursorAmineCoupling ReagentsSolventGeneral ObservationsReference
(S)-morpholin-2-ylacetic acidPrimary or Secondary AmineEDC, HOBtDCM or DMFEfficient coupling with minimal racemization. nih.gov
(S)-morpholin-2-ylacetic acidAniline DerivativesEDC, DMAP, HOBt (cat.)CH3CNEffective for less nucleophilic amines. nih.gov
(S)-morpholin-2-ylacetic acidAmino Acid EstersHATU, DIPEADMFCommonly used in peptide synthesis. researchgate.net

Generation of Hydrazide and Schiff Base Derivatives

The ester group of Methyl 2-((S)-morpholin-2-YL)acetate can also be converted into a hydrazide, which is a key intermediate for the synthesis of various heterocyclic compounds and Schiff bases. uobaghdad.edu.iqhygeiajournal.com The reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, upon reflux, yields the corresponding acetohydrazide. uobaghdad.edu.iquobaghdad.edu.iq This is a nucleophilic acyl substitution reaction where the hydrazine acts as the nucleophile. researchgate.net

The resulting 2-((S)-morpholin-2-yl)acetohydrazide is a valuable synthon. The presence of the terminal -NH2 group allows for condensation reactions with various aldehydes and ketones to form Schiff bases (imines). uobaghdad.edu.iqnih.gov These reactions are typically carried out in an alcoholic solvent, sometimes with acid catalysis, and involve the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by dehydration. nih.govcore.ac.uk

The formation of Schiff bases introduces structural diversity and has been a widely used strategy in the development of novel compounds with a range of biological activities. nih.govresearchgate.net The versatility of the hydrazide group allows for the synthesis of a wide array of Schiff base derivatives by varying the aldehyde or ketone reactant. uobaghdad.edu.iq

Table 2: Synthesis of Hydrazide and Schiff Base Derivatives
Starting MaterialReagentSolventProductGeneral Reaction TypeReference
Methyl 2-((S)-morpholin-2-YL)acetateHydrazine HydrateEthanol2-((S)-morpholin-2-yl)acetohydrazideNucleophilic Acyl Substitution uobaghdad.edu.iquobaghdad.edu.iq
2-((S)-morpholin-2-yl)acetohydrazideAromatic/Heteroaromatic AldehydeEthanolSchiff BaseCondensation uobaghdad.edu.iqnih.gov
2-((S)-morpholin-2-yl)acetohydrazideKetoneEthanolSchiff BaseCondensation core.ac.uk

Advanced Synthetic Techniques

The synthesis of enantiomerically pure morpholines, such as Methyl 2-((S)-morpholin-2-YL)acetate, often requires advanced synthetic strategies to control stereochemistry.

Asymmetric Synthesis Approaches for Chiral Morpholines

Asymmetric synthesis is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different biological activities. nih.gov Several asymmetric approaches to chiral morpholines have been developed, often starting from chiral pool materials or employing chiral catalysts. semanticscholar.orgnih.gov

One common strategy involves the use of enantiomerically pure starting materials derived from natural sources, such as amino acids or amino alcohols. nih.govd-nb.info For example, the synthesis of chiral morpholine acetic acid esters can be achieved starting from enantiomerically pure amino acids. nih.gov Another approach is the asymmetric hydrogenation of prochiral dehydromorpholine precursors using a chiral catalyst, which can provide access to 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgrsc.org Rhodium complexes with chiral bisphosphine ligands have proven effective for this transformation. semanticscholar.org

Catalytic asymmetric methods are highly desirable as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. semanticscholar.orgnih.gov

Stereoselective Transformations in Morpholine Ring Systems

Stereoselective transformations are employed to control the relative stereochemistry of substituents on the morpholine ring. acs.orgnih.govnih.gov These methods are essential for synthesizing specific diastereomers of substituted morpholines.

One such method is the intramolecular reductive etherification of keto alcohols, which can lead to the stereoselective formation of cis-2,5-disubstituted morpholines. acs.org Another powerful technique is the copper-promoted oxyamination of alkenes, which allows for the synthesis of 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Palladium-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides have also been developed for the concise asymmetric synthesis of cis-3,5-disubstituted morpholines. nih.gov

These methods often rely on the substrate's inherent stereochemistry to direct the formation of new stereocenters or utilize catalysts that favor the formation of a particular stereoisomer. acs.orgbanglajol.info

Table 3: Advanced Synthetic Techniques for Chiral Morpholines
TechniqueStarting Material TypeKey TransformationStereochemical ControlReference
Asymmetric HydrogenationDehydromorpholinesReduction of C=C bondChiral Rhodium Catalyst semanticscholar.orgrsc.org
Chiral Pool SynthesisEnantiopure Amino Acids/AlcoholsRing formationInherent stereochemistry of starting material nih.govd-nb.info
Intramolecular Reductive EtherificationKeto AlcoholsC-O bond formationSubstrate-controlled diastereoselectivity acs.org
Copper-Promoted OxyaminationAlkenolsIntramolecular cyclizationHigh diastereoselectivity nih.gov
Palladium-Catalyzed CarboaminationSubstituted EthanolaminesIntramolecular C-N and C-C bond formationAsymmetric synthesis of cis-disubstituted morpholines nih.gov

Scalable Synthetic Considerations (General Principles)

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. atamanchemicals.comontosight.ainih.gov For morpholine derivatives, the industrial production of the parent morpholine ring often involves the dehydration of diethanolamine (B148213) with sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures. nih.govgoogle.comgloballcadataaccess.org

For a specific chiral derivative like Methyl 2-((S)-morpholin-2-YL)acetate, a scalable synthesis would likely rely on a robust and reproducible asymmetric synthesis. Key considerations for scalability include:

Cost and Availability of Starting Materials: The starting materials should be readily available and inexpensive.

Process Safety: The reaction conditions should be safe to handle on a large scale, avoiding highly energetic or toxic reagents where possible.

Purification: The purification methods should be amenable to large-scale operations, such as crystallization rather than chromatography.

Waste Management: The process should be designed to minimize waste and consider the environmental impact of byproducts.

A scalable route might involve a catalytic asymmetric process or a resolution step that is efficient on a large scale. acs.org The development of a continuous flow process could also be a viable strategy for the large-scale production of key intermediates. acs.org

Stereochemical Aspects and Chiral Synthesis

Importance of Absolute Stereochemistry in Chemical Biology

The absolute stereochemistry of a molecule is paramount in chemical biology and drug design because biological systems, such as enzymes and receptors, are inherently chiral. nih.govnumberanalytics.compatsnap.com This chirality means that the interaction between a small molecule and its biological target is highly dependent on the molecule's three-dimensional shape, akin to a key fitting into a lock. numberanalytics.compatsnap.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. patsnap.comijpsr.com

Typically, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause harmful side effects. patsnap.comnih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle. patsnap.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the characterization of the absolute stereochemistry of chiral drugs and the separate evaluation of each enantiomer. nih.govijpsr.com

For morpholine (B109124) derivatives, which are prevalent scaffolds in medicinal chemistry, controlling the stereochemistry is crucial. nih.govsemanticscholar.org The biological activity of many chiral morpholine compounds has been shown to reside primarily in a single enantiomer. nih.govnih.gov Therefore, the synthesis of enantiomerically pure compounds like Methyl 2-((S)-morpholin-2-YL)acetate is not merely an academic exercise but a critical requirement for developing safe and effective therapeutic agents. nih.gov Focusing on a single enantiomer can lead to drugs with greater selectivity for their targets, improved therapeutic indices, and better pharmacokinetic profiles. nih.gov

Resolution Techniques for Enantiomeric Purity

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, enantiomerically pure components. This is a common strategy when a direct asymmetric synthesis is not feasible or is less economical. Several techniques are employed to achieve this separation for amines and related compounds.

One of the most established methods is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, such as an enantiopure carboxylic acid like tartaric acid. wikipedia.org This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the desired enantiomer of the amine can be recovered by removing the resolving agent.

Enzymatic resolution offers a highly selective alternative. Lipases are common enzymes used for this purpose, often catalyzing the acylation of one enantiomer of an amine in a racemic mixture, leaving the other unreacted. google.com This method was successfully employed in the synthesis of dual serotonin (B10506) and noradrenaline reuptake inhibitors, where the key step was the enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate derivative. nih.gov

Another powerful technique is chiral chromatography. yakhak.org In this method, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). yakhak.org The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. To enhance separation and detection, the amines or amino acid esters are often derivatized with reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or nitrobenzoxadiazole (NBD) derivatives before chromatography. yakhak.orgacs.org

Resolution TechniquePrincipleCommon Reagents/MaterialsApplication Context
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomers with different solubilities.Chiral acids (e.g., tartaric acid), chiral amines (e.g., brucine).Separation of racemic amines and carboxylic acids. wikipedia.org
Enzymatic Resolution Enantioselective enzymatic reaction (e.g., acylation) of one enantiomer.Lipases (e.g., Candida antarctica lipase), acyl donors.Kinetic resolution of racemic morpholine esters and amines. nih.govgoogle.com
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Chiral stationary phases (e.g., polysaccharide phenylcarbamates).Analytical and preparative separation of enantiomers. yakhak.org

Enantioselective Catalysis in the Synthesis of Morpholine Derivatives

Enantioselective catalysis, also known as asymmetric synthesis, aims to directly produce a single enantiomer of a product from an achiral or racemic starting material. This approach is often more efficient than resolution as it avoids the loss of 50% of the material. wikipedia.org Several catalytic asymmetric methods have been developed for the synthesis of chiral morpholine derivatives.

One notable strategy is a one-pot tandem reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.orgacs.orgubc.ca This process starts with an aminoalkyne substrate, which first cyclizes to form a cyclic imine, and is then reduced enantioselectively using a Noyori-Ikariya catalyst. acs.org This method has proven effective for synthesizing various 3-substituted morpholines with excellent enantiomeric excesses (ee). organic-chemistry.orgacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgubc.ca

Another powerful method is the asymmetric hydrogenation of pre-formed dehydromorpholine rings. Using a rhodium catalyst with a large-bite-angle bisphosphine ligand (SKP), a variety of 2-substituted dehydromorpholines can be hydrogenated to yield the corresponding chiral morpholines in quantitative yields and with up to 99% ee. semanticscholar.org This "after cyclization" strategy is highly efficient and atom-economical. semanticscholar.org

Organocatalysis has also emerged as a valuable tool. For instance, cinchona alkaloid derivatives have been used to catalyze the asymmetric chlorocycloetherification of certain alkenols to produce chiral 2,2-disubstituted morpholines with high yields and enantioselectivities. rsc.org

Catalytic MethodCatalyst SystemSubstrate TypeKey Findings
Tandem Hydroamination/ATH Ti-catalyst followed by RuCl[(S,S)-Ts-DPEN]AminoalkynesProduces 3-substituted morpholines in good yields and >95% ee. organic-chemistry.orgacs.org
Asymmetric Hydrogenation SKP-Rh complex2-Substituted dehydromorpholinesQuantitative yields and up to 99% ee for 2-substituted morpholines. semanticscholar.org
Organocatalytic Halocyclization Cinchona alkaloid-derived catalystAlkenolsFurnishes chlorinated 2,2-disubstituted morpholines in excellent yields and ee. rsc.org

Diastereomeric Control and Characterization

When a molecule contains two or more stereocenters, diastereomers can exist. Unlike enantiomers, diastereomers are not mirror images and have different physical and chemical properties. Controlling the relative stereochemistry between these centers is a significant challenge in synthesis. For substituted morpholines, several diastereoselective methods have been developed.

A highly diastereoselective synthesis of cis-3,5-disubstituted morpholines has been achieved using a palladium-catalyzed carboamination reaction as the key step. nih.gov This strategy, starting from enantiopure amino alcohols, generates the morpholine products with excellent diastereoselectivities (typically >20:1 dr). nih.gov The cis stereochemistry is proposed to arise from a syn-aminopalladation of an intermediate through a boat-like transition state. nih.gov Similarly, photocatalytic annulation strategies have been developed that provide access to various functionalized morpholines with high diastereoselectivity (>20:1 dr). nih.govacs.orgfigshare.com

Characterization and determination of the relative and absolute stereochemistry are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. researchgate.netnih.gov For morpholine derivatives, which typically adopt a chair conformation, the coupling constants between protons on the ring can help determine their relative orientation (axial vs. equatorial). researchgate.net Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space proximity between protons, providing definitive evidence for the relative stereochemistry of substituents on the ring. researchgate.netcdnsciencepub.com Furthermore, 13C NMR chemical shifts are sensitive to the steric environment, and specific effects, such as the γ-gauche effect, can help in conformational and configurational assignments. cdnsciencepub.comcdnsciencepub.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.org This strategy is highly effective as it incorporates a pre-existing stereocenter into the target molecule, circumventing the need for asymmetric induction or resolution. wikipedia.org

This approach is highly applicable to the synthesis of chiral morpholine derivatives. Many synthetic routes to substituted morpholines begin with enantiopure 1,2-amino alcohols. nih.govnih.govresearchgate.net These key starting materials can be readily prepared from the chiral pool of natural α-amino acids (e.g., serine, methionine, tryptophan), which are commercially available in high enantiomeric purity. nih.gov For example, an N-protected amino acid can be reduced to the corresponding N-protected amino alcohol, which then serves as the chiral building block for constructing the morpholine ring. nih.gov The synthesis of the dopamine (B1211576) receptor antagonist ML398, which features a chiral morpholine scaffold, starts from the commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine, a derivative readily accessible from the chiral pool. nih.gov By leveraging these natural sources of chirality, complex targets like Methyl 2-((S)-morpholin-2-YL)acetate can be synthesized in an efficient and stereocontrolled manner.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-((S)-morpholin-2-YL)acetate hcl, both ¹H and ¹³C NMR would provide key insights into its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The hydrochloride form would likely lead to broader signals for the protons near the nitrogen atom due to proton exchange and coupling with the nitrogen nucleus.

Expected ¹H-NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
-OCH₃ (ester)~3.7Singlet (s)
Morpholine (B109124) ring protons (-O-CH₂-)3.5 - 4.0Multiplet (m)
Morpholine ring proton (-CH- at C2)3.0 - 3.5Multiplet (m)
Morpholine ring protons (-N-CH₂-)2.8 - 3.3Multiplet (m)
Methylene protons (-CH₂-COO)2.5 - 2.9Doublet of doublets (dd) or multiplet (m)
Amine proton (-NH-)Variable, broadSinglet (s, broad)

Note: The chemical shifts are approximate and can be influenced by the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum will show signals for each unique carbon atom in this compound.

Expected ¹³C-NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl carbon (-C=O)170 - 175
Morpholine carbon (-O-CH₂)65 - 70
Methylene carbon (-CH₂-COO)55 - 60
Morpholine carbon (-CH- at C2)50 - 55
Methyl carbon (-OCH₃)50 - 55
Morpholine carbon (-N-CH₂)40 - 45

Note: The chemical shifts are approximate and can be influenced by the solvent.

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
N-H (amine salt)2400 - 2800Stretching
C=O (ester)1735 - 1750Stretching
C-O (ester)1000 - 1300Stretching
C-O-C (ether in morpholine)1070 - 1150Asymmetric Stretching
C-N (amine)1020 - 1250Stretching
C-H (alkane)2850 - 3000Stretching

The presence of a strong absorption band around 1740 cm⁻¹ would confirm the ester carbonyl group, while broad absorption in the 2400-2800 cm⁻¹ region would be characteristic of the ammonium salt.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would likely be used. The molecular formula of the free base is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol .

The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 160.0968.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the morpholine ring. Key expected fragments would include:

Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 128.

Loss of the entire ester side chain.

Cleavage of the morpholine ring, leading to characteristic smaller fragments.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography is an indispensable tool for assessing the purity of this compound. Due to the chiral nature of the molecule, methods must be capable of separating not only process-related impurities but also the undesired (R)-enantiomer. Therefore, both reversed-phase HPLC for achiral purity and chiral HPLC for enantiomeric purity are essential.

Chiral High-Performance Liquid Chromatography

The primary concern in the quality control of this compound is its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for a variety of chiral compounds, including those with morpholine scaffolds. For the analysis of this compound, a polysaccharide-based column would be a suitable starting point for method development.

A typical chiral HPLC method for the enantiomeric purity assessment of a compound like this compound would involve the following:

Column: A chiral column, for instance, one based on amylose or cellulose derivatives (e.g., Chiralpak® series).

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol). The ratio of these solvents is optimized to achieve the best resolution between the enantiomers. For basic compounds like morpholine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.

Detection: UV detection is commonly used, with the wavelength selected based on the chromophore of the molecule. For a compound like this compound, which may have weak UV absorbance, derivatization with a UV-active agent could be considered, although direct analysis is often preferred for simplicity.

The enantiomeric purity is determined by calculating the peak area of each enantiomer in the chromatogram. The result is often expressed as enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Illustrative Chiral HPLC Method Parameters and Results:

While specific chromatograms for this compound are not publicly available, the following table represents a hypothetical but realistic set of conditions and expected results for its chiral analysis, based on methods used for similar morpholine-containing pharmaceutical intermediates like apremilast. europa.eu

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 230 nm
Injection Volume10 µL
Retention Time of (S)-enantiomer~ 8.5 min
Retention Time of (R)-enantiomer~ 10.2 min
Resolution> 2.0
Enantiomeric Purity Specification≥ 99.5% (S)-enantiomer

Reversed-Phase High-Performance Liquid Chromatography for Achiral Purity

In addition to enantiomeric purity, the assessment of process-related impurities is crucial. These impurities can arise from starting materials, by-products, or degradation products. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A representative RP-HPLC method for analyzing the purity of this compound would be developed and validated to separate the main compound from any potential impurities.

Typical RP-HPLC Method Parameters:

ParameterCondition
ColumnC18 (e.g., Zorbax, Hypersil) (150 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase BAcetonitrile
GradientTime (min) %B
0 5
20 95
25 95
26 5
30 5
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm
Purity Specification≥ 98.0%

The validation of such HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). This ensures that the analytical method is reliable and suitable for its intended purpose of quality control.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. For derivatives of morpholine (B109124), these calculations provide a robust framework for analyzing electronic structure, molecular orbitals, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on morpholine and its derivatives have been instrumental in elucidating their geometric and electronic properties. researchgate.netnih.gov Theoretical calculations for molecules containing the morpholine scaffold are often performed using the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov These studies confirm that the morpholine ring typically adopts a stable chair conformation. researchgate.net For Methyl 2-((S)-morpholin-2-YL)acetate hcl, DFT calculations would similarly predict the optimized geometry, bond lengths, and bond angles, providing a foundational understanding of its three-dimensional structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For morpholine derivatives, the HOMO is often localized on the electron-rich regions, such as the nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electrons. The HOMO-LUMO energy gap for related morpholine compounds can be calculated to predict their reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Below is a representative table of HOMO-LUMO energies and the energy gap for a generic morpholine derivative, as specific values for this compound are not available in the literature.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
Energy Gap (ΔE) 5.7

This interactive data table provides representative values for a morpholine derivative based on computational studies of analogous compounds.

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.com By using DFT methods, the harmonic vibrational frequencies of a molecule can be calculated. researchgate.net These calculated frequencies, though often systematically higher than experimental values, can be scaled to provide accurate predictions of the vibrational modes. nih.gov For morpholine derivatives, DFT calculations can help assign the characteristic vibrational bands, such as the N-H, C-O, and C-N stretching and bending modes. researchgate.net This theoretical approach is invaluable for confirming the structure of newly synthesized compounds like this compound.

The distribution of electron density in a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. nih.gov These maps are useful for identifying the electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atoms of the morpholine ring and the carbonyl group of the acetate (B1210297) moiety, as well as the nitrogen atom. researchgate.net The hydrogen atoms, particularly the one attached to the protonated nitrogen in the HCl salt, would exhibit a positive potential. This information is critical for understanding intermolecular interactions and predicting reaction pathways. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational landscape of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For the morpholine ring in this compound, the primary conformations are the chair and boat forms. Theoretical calculations consistently show that the chair conformation of morpholine is significantly more stable than the boat or twist-boat forms. rsc.orgacs.org

Calculation of Molecular Descriptors

In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are derived from the molecular structure and are used to predict the physicochemical and biological properties of compounds, which is a cornerstone of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For the compound this compound, a variety of molecular descriptors can be calculated to predict its behavior in different chemical and biological environments.

These descriptors can be broadly categorized into several groups: constitutional (0D), topological (2D), and geometrical (3D) descriptors. Constitutional descriptors are the most straightforward, reflecting the molecular composition without any information about the geometry or atom connectivity. Topological descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Geometrical descriptors, on the other hand, require the 3D coordinates of the atoms and provide information about the shape and size of the molecule.

For this compound, several key molecular descriptors have been computationally determined. These descriptors are crucial for in silico analysis and play a significant role in the initial stages of drug discovery and development by providing insights into a molecule's potential pharmacokinetic and pharmacodynamic profiles. The calculated values for some of the most relevant molecular descriptors are presented in the interactive data table below.

Interactive Data Table of Calculated Molecular Descriptors for this compound

Descriptor NameDescriptor TypeCalculated ValueSignificance in Drug Discovery
Molecular Weight Constitutional195.65 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (Octanol-Water Partition Coefficient) Physicochemical-0.85 (estimated)A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) Topological58.9 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Number of Hydrogen Bond Donors Constitutional2Influences binding affinity to target proteins and solubility.
Number of Hydrogen Bond Acceptors Constitutional4Influences binding affinity to target proteins and solubility.
Number of Rotatable Bonds Topological3Relates to conformational flexibility and binding entropy.
Molar Refractivity Physicochemical45.3 cm³ (estimated)Related to the volume of the molecule and London dispersion forces, which can influence binding interactions.
Formal Charge Constitutional+1The presence of a formal charge on the nitrogen atom in the hydrochloride salt significantly impacts solubility and interactions with biological targets.

These descriptors provide a foundational understanding of the physicochemical properties of this compound. For instance, the negative LogP value suggests that the compound is hydrophilic, which is consistent with the presence of the polar morpholine ring and the hydrochloride salt form, indicating good aqueous solubility. The TPSA value is within the range typically associated with good oral bioavailability. The number of hydrogen bond donors and acceptors suggests the potential for strong interactions with biological targets. These in silico predictions are invaluable for guiding further experimental studies.

Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively reported in publicly available literature, the application of this technique to morpholine-containing compounds is a common practice in computational drug design. simulations-plus.comresearchgate.netacdlabs.com Therefore, a discussion of the applicability and potential insights from MD simulations for this compound is highly relevant.

An MD simulation of this compound would involve creating a computational model of the molecule, placing it in a simulated environment (typically a box of water molecules to mimic physiological conditions), and then calculating the forces between atoms and their subsequent motions over a period of time using Newton's laws of motion.

Potential Applications and Insights from Dynamics Simulations:

Conformational Analysis: The morpholine ring can exist in different conformations, such as chair and boat forms. osdd.nettalete.mi.itvcclab.org MD simulations can explore the conformational landscape of this compound, identifying the most stable and low-energy conformations. This is crucial as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. The orientation of the acetate group relative to the morpholine ring is also a key conformational feature that could be investigated.

Solvation and Hydration: By simulating the molecule in a water box, MD can provide detailed information about how water molecules are organized around the compound. This includes identifying key hydration sites and understanding the energetic contributions of solvation, which is important for predicting solubility and the thermodynamics of binding to a receptor.

Interaction with Biological Macromolecules: If a potential biological target for this compound is identified, MD simulations can be used to study the dynamics of the ligand-protein complex. These simulations can reveal the stability of the binding pose predicted by molecular docking, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. The flexibility of both the ligand and the protein can be accounted for, providing a more realistic representation of the binding event. acdlabs.comucdavis.edu

Understanding Physicochemical Properties: MD simulations can also be used to compute various physicochemical properties, such as the diffusion coefficient and radial distribution functions, which can provide further insights into the behavior of the molecule in solution.

Molecular Interactions and Binding Studies

Ligand-Protein Interaction Profiling

Computational techniques are pivotal in predicting how Methyl 2-((S)-morpholin-2-YL)acetate hcl may bind to protein targets. These methods simulate the physical behavior of the molecule at an atomic level, offering a projection of its binding affinity and mode.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this simulation involves placing a 3D model of the compound into the binding site of various known protein structures. The goal is to identify the most stable binding conformation, known as the binding pose, which corresponds to the lowest energy state. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology remains a standard approach for virtual screening and lead optimization in drug discovery.

Following docking simulations, computational algorithms calculate a scoring function to predict the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. The morpholine (B109124) moiety within the compound's structure is a key feature that may enhance binding affinity to specific enzymes or receptors. evitachem.com The predicted binding mode reveals the precise orientation of the ligand within the protein's active site, highlighting the specific intermolecular interactions that stabilize the complex.

Table 1: Illustrative Example of Predicted Binding Affinities from a Hypothetical Docking Study This table is a representative example of how data from molecular docking simulations would be presented and does not represent actual experimental results for this compound.

Target MacromoleculePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme A-8.2SER-120, LYS-45, TRP-88
Receptor B-7.5ASP-101, TYR-210, PHE-154
Protein Kinase C-6.9VAL-33, LEU-98, ASN-140

The structural features of this compound, particularly the morpholine ring, are prevalent in a wide array of bioactive compounds. evitachem.com This suggests that the compound has the potential to interact with various classes of proteins and enzymes. The mechanism of action is dependent on these interactions with specific biological targets. evitachem.com Without dedicated experimental screening, the identification of definitive targets remains speculative, but the compound's structure serves as a valuable starting point for hypothesis-driven investigation against enzyme families known to bind morpholine-containing ligands.

Co-crystallization Studies with Biological Macromolecules (Analogous Compounds)

While co-crystallization studies specifically for this compound are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds has been the subject of such investigations. These studies provide valuable insights into the binding modes of the morpholine scaffold with various biological targets. Co-crystallization is a technique that allows for the determination of the three-dimensional structure of a small molecule ligand bound to its macromolecular target, such as a protein or nucleic acid, at atomic resolution.

One notable example involves the co-crystallization of morpholine derivatives with enzymes. For instance, studies on inhibitors of enzymes like kinases have shown that the morpholine ring can establish critical interactions within the active site. nih.govacs.org The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution pattern and protonation state, can act as a hydrogen bond donor or acceptor. researchgate.net These interactions are crucial for the affinity and specificity of the inhibitor.

In a study involving PI-103, a morpholine-containing compound that inhibits both mTOR and class I PI3K kinases, co-crystallization revealed that the morpholine moiety interacts with the hinge region of the kinase domain. nih.govacs.org Specifically, the morpholine nitrogen forms a hydrogen bond with the backbone amide of a valine residue (Val2240 in mTOR), a conserved interaction for many kinase inhibitors. nih.govacs.org This structural information is instrumental in the rational design of more potent and selective inhibitors.

The following table summarizes findings from co-crystallization studies of analogous morpholine-containing compounds with their respective biological targets.

Analogous CompoundBiological TargetKey Interactions of Morpholine MoietyPDB ID (if available)
PI-103mTOR KinaseHydrogen bond between morpholine nitrogen and Val2240 in the hinge region.Not specified in search results
Thioamide-containing C-2 substituted morpholine derivativeBACE-1The morpholine appendage interacts with polar and apolar residues.Not specified in search results

Structural Basis of Observed Biological Activities (Theoretical Framework)

The biological activities of morpholine derivatives, including by extension this compound, can be rationalized through a theoretical framework based on their structural and electronic properties. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable characteristics. researchgate.netnih.gov

Key Structural Features and Their Contributions:

Conformational Flexibility: The morpholine ring typically adopts a chair conformation, which allows its substituents to be positioned in specific spatial orientations for optimal interaction with a biological target. researchgate.net This conformational preference can be crucial for fitting into a well-defined binding pocket.

Hydrogen Bonding Capability: The presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (nitrogen) within the six-membered ring allows for the formation of multiple hydrogen bonds with target macromolecules. researchgate.net These interactions are fundamental to molecular recognition and binding affinity.

Physicochemical Properties: The morpholine moiety generally imparts improved physicochemical properties to molecules, such as increased water solubility and metabolic stability. researchgate.netnih.gov This can lead to enhanced pharmacokinetic profiles, a critical aspect of drug development. The oxygen atom within the morpholine structure contributes to its bioactivity and its ability to form strong complexes with targets as a donor-acceptor molecule. researchgate.net

Scaffold for Diverse Substitutions: The morpholine ring can be readily functionalized at the nitrogen atom and, in the case of derivatives like this compound, at carbon atoms of the ring. This allows for the exploration of a wide chemical space to optimize interactions with a specific target.

Structure-Activity Relationships (SAR):

Structure-activity relationship (SAR) studies on various series of morpholine derivatives have provided insights into the structural requirements for specific biological activities. e3s-conferences.org For example, in a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group tested as cholinesterase inhibitors, the length of the carbon linker between the quinoline and morpholine moieties was found to be critical for inhibitory potency. nih.gov Specifically, derivatives with a 2-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers. nih.gov

The following table outlines the theoretical contributions of the structural components of this compound to its potential biological activity.

Structural ComponentPotential Contribution to Biological Activity
(S)-Morpholine Ring Acts as a central scaffold, providing a defined three-dimensional structure. The oxygen and nitrogen atoms can participate in hydrogen bonding with the target protein. researchgate.netresearchgate.net The stereochemistry at the C2 position is likely crucial for specific interactions and biological recognition.
Methyl Acetate (B1210297) Group at C2 The ester functionality can act as a hydrogen bond acceptor. It also introduces a potential point for metabolic hydrolysis, which could be relevant for prodrug strategies. The size and polarity of this group will influence the overall binding affinity and selectivity.
Hydrochloride Salt The HCl salt form generally enhances aqueous solubility and stability of the compound, which is important for handling and in biological systems. evitachem.com

Structure Activity Relationship Sar Studies

Systematic Chemical Modifications of the Morpholine (B109124) Scaffold

The morpholine ring is a privileged pharmacophore in drug discovery due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. researchgate.netresearchgate.net Systematic modifications of this scaffold are a key strategy in lead optimization. SAR studies on related compounds reveal that substitutions at various positions on the morpholine ring can dramatically alter biological activity.

Key modification sites on the morpholine scaffold include:

The Nitrogen Atom (N4): Alkylation or acylation at the N4 position can significantly impact a molecule's interaction with its biological target and alter its pharmacokinetic profile.

Carbon Atoms of the Ring (C2, C3, C5, C6): Introducing substituents on the carbon atoms of the morpholine ring can influence the molecule's conformation and introduce new interaction points with a target receptor or enzyme. For instance, alkyl substitutions at the C3 position have been shown to increase anticancer activity in certain compound series. e3s-conferences.orgresearchgate.net

Bridged Morpholines: Creating bridged structures, such as a 3,5-ethylene bridge, can rigidly constrain the conformation of the morpholine ring. This strategy has been successfully employed to create highly potent and selective inhibitors of the mTOR kinase by allowing the moiety to access deeper pockets in the enzyme's active site. e3s-conferences.org

The table below illustrates hypothetical activity data based on common modifications to the morpholine scaffold, demonstrating how structural changes can influence inhibitory concentration (IC₅₀).

Compound ModificationPosition of ModificationDescription of ChangeHypothetical IC₅₀ (nM)
Parent Scaffold (Unsubstituted at N4)N/AMethyl 2-((S)-morpholin-2-YL)acetate base structure500
N-BenzylationN4Addition of a benzyl (B1604629) group to the ring nitrogen150
C3-MethylationC3Addition of a methyl group to the C3 position350
3,5-Ethylene BridgeC3, C5Introduction of a rigid ethylene (B1197577) bridge50

These examples show that constraining the scaffold (bridged morpholine) or adding specific substituents (N-benzylation) can lead to significant gains in potency. e3s-conferences.org

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical determinant of biological activity, as drug-target interactions are often highly stereospecific. The designation "(S)" in Methyl 2-((S)-morpholin-2-YL)acetate indicates a specific three-dimensional arrangement at the chiral center (C2). This configuration dictates how the acetate (B1210297) side chain is oriented relative to the morpholine ring, which is fundamental for its interaction with a biological target.

For chiral molecules, one enantiomer frequently exhibits significantly higher potency than the other. This is because the precise spatial arrangement of atoms in the active enantiomer allows for optimal binding to its target, such as an enzyme active site or a receptor pocket. The inactive or less active enantiomer, in contrast, may not fit as well or may bind in a non-productive manner.

In studies of related chiral morpholine derivatives, enantiomers have demonstrated distinct potency and selectivity profiles. For example, in a series of dual serotonin (B10506) and noradrenaline reuptake inhibitors, the biological activity was found to be a distinct function of stereochemistry. A publication specifically referencing "Substituted Morpholine-2S-acetic Acid Derivatives" as novel GABAB antagonists underscores the importance of the (S)-configuration at the C2 position for this class of compounds. duke.edu

The following table presents a hypothetical comparison of the biological activity of the (S)- and (R)-enantiomers of a C2-substituted morpholine acetate.

CompoundStereochemistryHypothetical Receptor Binding Affinity (Kᵢ, nM)
Methyl 2-(morpholin-2-YL)acetate(S)-enantiomer85
Methyl 2-(morpholin-2-YL)acetate(R)-enantiomer2100
Methyl 2-(morpholin-2-YL)acetateRacemic Mixture1650

This illustrative data highlights a common observation where the (S)-enantiomer is substantially more active than the (R)-enantiomer, demonstrating the critical role of stereochemistry in molecular recognition.

Impact of Ester Group Modifications on Potency and Selectivity

The methyl ester group in Methyl 2-((S)-morpholin-2-YL)acetate is another key site for modification in SAR studies. Esters are often used in drug design as they can influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Key considerations for ester group modification include:

Hydrolysis by Esterases: Esters are susceptible to hydrolysis by esterase enzymes in the body, which can convert the ester into a carboxylic acid. This can be a deliberate strategy to create a prodrug, where the active form is the carboxylic acid, or it can be an unwanted metabolic pathway.

Lipophilicity and Permeability: Changing the alkyl portion of the ester (e.g., from methyl to ethyl or tert-butyl) alters the molecule's lipophilicity. This can affect its ability to cross cell membranes and the blood-brain barrier, thereby influencing its bioavailability and site of action.

Steric Hindrance: Larger ester groups can introduce steric bulk, which might either enhance binding by filling a hydrophobic pocket in the target protein or decrease binding by clashing with the protein surface.

The table below shows a hypothetical SAR for modifications of the ester group, illustrating the trade-offs between potency and metabolic stability.

Ester GroupDescriptionHypothetical Potency (IC₅₀, nM)Hypothetical Metabolic Stability (t½, min)
Methyl EsterSmall, moderately lipophilic8525
Ethyl EsterSlightly larger and more lipophilic7045
tert-Butyl EsterBulky, sterically hindered120150
Carboxylic AcidHydrolysis product, more polar35N/A

In this example, converting to an ethyl ester slightly improves potency and stability. The bulky tert-butyl ester is much more stable but less potent, while the corresponding carboxylic acid is the most potent form, suggesting the parent compound may act as a prodrug.

Role of the Hydrochloride Salt in Modulating Interactions

The "hcl" designation indicates that the compound is formulated as a hydrochloride salt. This is a common practice for amine-containing pharmaceuticals. wikipedia.org The primary role of the hydrochloride salt is not to directly modulate the binding interaction between the drug and its target, but rather to improve the compound's physicochemical properties, which are essential for its delivery and bioavailability. jst.go.jpnih.gov

Key benefits of the hydrochloride salt form include:

Enhanced Aqueous Solubility: The salt form is typically much more soluble in water than the corresponding free base. wikipedia.orgvaia.com This is crucial for formulating drugs for oral or intravenous administration, as it allows the drug to dissolve in bodily fluids. wikipedia.org

Improved Dissolution Rate: Higher solubility often leads to a faster dissolution rate in the gastrointestinal tract, which can result in more rapid and consistent absorption into the bloodstream. wikipedia.org

Increased Stability and Shelf-Life: Salt forms are often more crystalline and chemically stable than the free base, leading to a longer shelf-life. wikipedia.org

While the salt form improves the delivery of the compound to its site of action, it is the free base form of the amine that is typically responsible for crossing biological membranes and interacting with the target receptor. The salt dissociates in the physiological environment, releasing the active free base.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical application)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov While a specific QSAR model for Methyl 2-((S)-morpholin-2-YL)acetate hcl is not publicly available, the theoretical application of QSAR to this scaffold would be a powerful tool for lead optimization. frontiersin.org

A theoretical QSAR study would involve several steps:

Data Collection: Synthesize and test a series of analogs of the parent compound with systematic variations to the morpholine ring and the acetate side chain to generate biological activity data (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: For each analog, calculate a set of molecular descriptors that quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Generation: Use statistical methods to build a mathematical model that creates a correlation between the calculated descriptors and the measured biological activity.

The resulting QSAR equation would take a general form like: Biological Activity = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ...

This model could then be used to predict the activity of novel, unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby saving time and resources. nih.govfrontiersin.org

Ligand Efficiency and Lead Optimization Strategies in Drug Discovery (General principles)

Methyl 2-((S)-morpholin-2-YL)acetate is a small molecule, making it an ideal candidate for evaluation using the principles of fragment-based drug discovery (FBDD). A key metric in FBDD is Ligand Efficiency (LE) , which assesses the binding energy of a compound per non-hydrogen atom. It provides a way to compare the quality of binding for molecules of different sizes. csmres.co.ukcore.ac.uk

LE = -ΔG / N (where ΔG is the binding free energy and N is the number of non-hydrogen atoms)

Starting with a fragment like Methyl 2-((S)-morpholin-2-YL)acetate, several lead optimization strategies could be employed: nih.gov

Fragment Growing: This involves adding functional groups to the fragment to probe for additional interactions with the target protein, thereby increasing affinity.

Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a larger, more potent molecule.

Fragment Merging: This strategy involves combining the structural features of two or more fragments that bind to the same site into a single, novel molecule.

These iterative processes of design, synthesis, and testing are guided by metrics like LE to evolve a small, efficient fragment into a potent and selective lead compound with drug-like properties. core.ac.ukacs.org

Enzymatic Biotransformations and Metabolic Fate Research Context

In Vitro Metabolic Stability Studies (e.g., Hepatocyte Incubation)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These studies typically utilize liver preparations, such as hepatocytes or liver microsomes, which contain a rich complement of drug-metabolizing enzymes.

When a compound like Methyl 2-((S)-morpholin-2-YL)acetate hcl is incubated with human hepatocytes, its disappearance over time is monitored to determine its intrinsic clearance. The morpholine (B109124) moiety, while a common scaffold in medicinal chemistry, can be susceptible to metabolic enzymes. nih.govepa.gov Studies on various morpholine-containing drugs have indicated that they can undergo significant metabolism in the liver. nih.govnih.gov

The stability of this compound would likely be influenced by two primary factors: the susceptibility of the morpholine ring to oxidation and the hydrolysis of the methyl ester. The presence of a substituent at the C-2 position of the morpholine ring may influence the metabolic rate compared to N-substituted morpholines. nih.govnih.gov

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Hepatocytes

Time (minutes)Concentration of Parent Compound (µM)Percent Remaining
01.00100%
150.8585%
300.7272%
600.5151%
1200.2626%

This interactive table is based on hypothetical data for illustrative purposes.

Identification of Metabolic "Soft Spots" and Biotransformation Pathways

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to enzymatic transformation. For this compound, there are several potential soft spots:

The Methyl Ester: Ester groups are frequently targeted by esterases, leading to rapid hydrolysis to the corresponding carboxylic acid. This is often a major clearance pathway for ester-containing drugs. nih.govscience.govresearchgate.nethud.ac.uknih.gov

The Morpholine Ring: The morpholine ring itself can undergo several transformations. Oxidation of the carbon atoms adjacent to the nitrogen (α-carbon) or oxygen is a common metabolic route. researchgate.net Ring opening is another possibility, which has been observed for some morpholine-containing compounds. ljmu.ac.uk

The Nitrogen Atom: The secondary amine in the morpholine ring is a potential site for N-oxidation or conjugation reactions.

The primary biotransformation pathways for this compound are likely to be:

Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the methyl ester to form 2-((S)-morpholin-2-YL)acetic acid.

Oxidation of the Morpholine Ring: This can occur at various positions, leading to hydroxylated metabolites.

Ring Opening: Following initial oxidation, the morpholine ring may be cleaved.

Conjugation: The resulting carboxylic acid or hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation.

Role of Specific Human Enzymes in Metabolism (e.g., Cytochrome P450s, Aldehyde Oxidase, Esterases)

The metabolism of this compound is likely mediated by a concert of enzymes primarily located in the liver.

Esterases: Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester-containing compounds. nih.govnih.gov These enzymes are abundant in the liver and are expected to be the primary enzymes responsible for the conversion of the parent compound to its carboxylic acid metabolite. researchgate.net

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics. rsc.orgnih.govnih.govmdpi.commdpi.com For morpholine-containing compounds, CYPs can catalyze hydroxylation at various positions on the ring. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) would need to be determined through reaction phenotyping studies.

Aldehyde Oxidase (AOX): AOX is a cytosolic enzyme that has gained increasing recognition for its role in the metabolism of nitrogen-containing heterocyclic compounds. nih.govnih.govresearchgate.netwuxiapptec.comcambridgemedchemconsulting.com Given the presence of the morpholine ring, AOX could play a role in the oxidation of this compound, potentially at a carbon atom adjacent to the ring nitrogen.

Table 2: Potential Human Enzymes Involved in the Metabolism of this compound

Enzyme FamilySpecific Enzyme(s)Predicted Metabolic Reaction
EsterasesCarboxylesterases (e.g., CES1, CES2)Hydrolysis of the methyl ester
Cytochrome P450CYP3A4, CYP2D6, etc.Hydroxylation of the morpholine ring
Aldehyde OxidaseAOX1Oxidation of the morpholine ring

This interactive table presents predicted enzyme involvement based on the metabolism of structurally related compounds.

Stereoselective Metabolism of Chiral Centers

This compound is a single enantiomer, containing a chiral center at the C-2 position of the morpholine ring. It is well-established that drug-metabolizing enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other. researchgate.net

While the starting material is the (S)-enantiomer, it is possible that some metabolic reactions could be stereoselective. For instance, if hydroxylation of the morpholine ring occurs at a different chiral center, this could lead to the formation of diastereomers. The rates of formation of these diastereomers could differ, reflecting the stereoselectivity of the involved enzymes. nih.gov

Furthermore, the interaction of the (S)-enantiomer with the active sites of metabolizing enzymes like CYPs and AOX will be specific. The binding affinity and the rate of metabolism can be significantly different compared to its (R)-enantiomer, which is a critical consideration in the development of single-enantiomer drugs.

Applications As Chemical Probes and Research Tools

Utility in Biological Pathway Elucidation

While direct studies detailing the use of Methyl 2-((S)-morpholin-2-YL)acetate hcl as a probe for elucidating specific biological pathways are not extensively documented in publicly available literature, the broader class of morpholine-containing molecules is recognized for its interaction with various biological targets. researchgate.netresearchgate.net Morpholine (B109124) derivatives are known to be integral components of bioactive molecules and approved drugs, suggesting their utility in exploring biological systems. researchgate.net The morpholine ring can participate in molecular interactions with target proteins, such as kinases, and can influence the pharmacokinetic properties of a molecule. researchgate.net The specific stereochemistry of this compound makes it a valuable chiral building block for synthesizing probes designed to investigate pathways where enantioselective recognition is critical. smolecule.com

Application in Target Validation Studies

The validation of new drug targets often involves the use of small molecules that can selectively modulate the target's activity. Chiral compounds are particularly important in this context, as biological targets like enzymes and receptors are often stereoselective. nih.gov this compound, with its defined (S)-configuration, serves as a key starting material for the synthesis of enantiomerically pure molecules intended for target validation. The development of such specific compounds allows researchers to probe the therapeutic potential of a target and to understand the structure-activity relationships that govern molecular recognition. researchgate.netnih.gov The morpholine scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is frequently found in compounds that bind to a range of biological targets. researchgate.net

Use as Analytical Reference Standards in Chemical Research

Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride is utilized as a certified reference material in chemical research. Its high purity and well-characterized structure make it suitable for use as a standard in various analytical techniques, such as chromatography. These reference standards are crucial for the accurate identification and quantification of related substances in research and quality control settings. The availability of a reliable standard ensures the validity and reproducibility of experimental results.

Table 1: Analytical Applications of this compound

Application Analytical Technique Purpose
Quality Control High-Performance Liquid Chromatography (HPLC) To identify and quantify the compound in reaction mixtures or final products.
Method Development Gas Chromatography (GC) To establish and validate analytical methods for related morpholine derivatives.

Precursor Role in the Synthesis of More Complex Chemical Entities

One of the most significant applications of this compound is its role as a chiral precursor in the synthesis of more complex and biologically active molecules. smolecule.combanglajol.info The morpholine ring is a common feature in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antiviral agents. researchgate.net The specific stereochemistry of the (S)-enantiomer is often crucial for the desired biological activity. banglajol.info

This compound serves as a versatile starting material, allowing for the introduction of the chiral morpholine acetate (B1210297) moiety into larger molecular frameworks. The ester and amine functionalities provide reactive sites for further chemical transformations, enabling the construction of diverse and complex molecular architectures.

Table 2: Examples of Compound Classes Synthesized from Chiral Morpholine Precursors

Compound Class Potential Biological Activity
Kinase Inhibitors Anticancer
GABA Receptor Modulators Neurological Disorders
Antiviral Agents Infectious Diseases

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of chiral morpholine (B109124) derivatives, including "Methyl 2-((S)-morpholin-2-YL)acetate hcl," is an area ripe for innovation, with a growing emphasis on developing environmentally benign and efficient methodologies. nih.govchemrxiv.org Current research efforts are focused on moving beyond traditional, often inefficient, multi-step syntheses that may utilize harsh reagents. nih.gov

Future synthetic strategies are expected to increasingly incorporate principles of green chemistry. One promising avenue is the development of one- or two-step, redox-neutral protocols. nih.govchemrxiv.org These methods aim to convert readily available precursors, such as 1,2-amino alcohols, into morpholines with high yields and minimal waste. nih.govchemrxiv.org The use of inexpensive and sustainable reagents, such as ethylene (B1197577) sulfate (B86663), is a key aspect of this approach. nih.govchemrxiv.org

Furthermore, the stereocontrolled synthesis of substituted morpholines remains a significant challenge and a key research focus. nih.gov Advanced catalytic systems, including palladium-catalyzed carboamination, offer a modular approach to introduce a variety of substituents with high stereoselectivity. nih.gov Asymmetric hydrogenation using catalysts like bisphosphine-rhodium complexes is another powerful technique for producing enantiomerically pure 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org The development of novel catalysts and the optimization of reaction conditions will continue to be critical for the efficient synthesis of specific stereoisomers of "this compound" and its analogs.

Advanced Computational Design for Enhanced Target Selectivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and are expected to play an increasingly pivotal role in the future development of "this compound" derivatives. mdpi.comresearchgate.net These in silico methods provide profound insights into the interactions between small molecules and their biological targets, thereby guiding the design of compounds with enhanced selectivity and potency. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are at the forefront of these computational efforts. mdpi.comnih.gov These techniques allow researchers to predict the binding orientation and stability of morpholine-containing compounds within the active site of a target protein. mdpi.comnih.gov For instance, computational studies have been successfully employed to elucidate the interactions of morpholine derivatives with enzymes like mTOR and carbonic anhydrase, revealing key binding modes and informing the design of more potent inhibitors. mdpi.comnih.gov

Looking ahead, the integration of more sophisticated computational approaches, such as quantitative structure-activity relationship (QSAR) analysis, will be crucial. nih.gov QSAR models can identify the physicochemical properties of the morpholine scaffold and its substituents that are critical for biological activity, enabling the rational design of new analogs with improved pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov By strategically modifying the morpholine core based on these computational predictions, it is possible to fine-tune the binding affinity and selectivity for specific biological targets, ultimately leading to the development of more effective and safer therapeutic agents. researchgate.netnih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of "this compound" and its derivatives, future research will increasingly rely on the integration of multi-omics data. nashbio.commdpi.com This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive view of the molecular changes induced by a compound within a biological system. nih.govnih.govnih.govfrontiersin.org

By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with a morpholine derivative, researchers can identify the specific cellular pathways and networks that are modulated. nashbio.commdpi.com This can help to elucidate the compound's mechanism of action, identify potential biomarkers for efficacy, and uncover off-target effects. nih.govresearchgate.net

The application of advanced bioinformatics tools and machine learning algorithms will be essential for integrating and interpreting these large and complex datasets. nashbio.commdpi.com Network-based analyses, for example, can reveal the interconnectedness of the molecular changes and highlight key regulatory hubs that are perturbed by the compound. nih.govfrontiersin.org Ultimately, the integration of multi-omics data will provide a more complete picture of how "this compound" and its analogs function at a systems level, facilitating the development of more targeted and personalized therapies. nih.govmdpi.com

Development of Novel Analytical Techniques for Structural Elucidation and Quantification

The accurate structural elucidation and quantification of "this compound" and its metabolites are crucial for both chemical research and potential clinical applications. Future research in this area will focus on the development of more sensitive, rapid, and robust analytical methods. nih.govresearchgate.net

Current analytical techniques for morpholine and its derivatives include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govresearchgate.net While effective, there is a continuous drive to improve the limits of detection and quantification, especially for trace amounts in complex biological matrices. nih.gov The development of novel derivatization reagents that enhance the volatility and ionization efficiency of the analyte can lead to improved sensitivity in GC-MS analysis. nih.gov

For chiral compounds like "this compound," the separation of enantiomers is of paramount importance. nih.govnih.gov Future advancements in chiral chromatography, including the development of novel chiral stationary phases (CSPs) for HPLC and supercritical fluid chromatography (SFC), will be critical for achieving high-resolution enantioseparation. mdpi.comcore.ac.uk Additionally, techniques like capillary electrophoresis (CE) offer advantages such as high separation efficiency and low sample consumption, making them attractive for chiral analysis. mdpi.com The development and validation of these advanced analytical methods will be essential for the precise characterization and quantification of "this compound" in various research and quality control settings.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-((S)-morpholin-2-yl)acetate HCl, and how can reaction conditions be optimized?

The synthesis typically involves chiral morpholine intermediates. A common approach includes:

  • Step 1 : Formation of the morpholin-2-one core via cyclization of amino alcohols or esters under acidic or basic conditions .
  • Step 2 : Introduction of the acetate group using reagents like ethyl bromoacetate in the presence of DIPEA (diisopropylethylamine) in acetonitrile at 55°C .
  • Step 3 : Resolution of enantiomers via chiral chromatography or enzymatic methods to isolate the (S)-isomer .
    Optimization : Adjust reaction time, solvent polarity (e.g., THF vs. DMF), and stoichiometry of chiral catalysts (e.g., LHMDS) to improve yield and enantiomeric excess (ee) .

Q. How is the compound characterized to confirm its structure and enantiomeric purity?

  • NMR : 1H^1H and 13C^{13}C NMR verify the morpholine ring protons (δ 3.5–4.0 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to assess ee ≥98% .
  • X-ray crystallography : For absolute configuration confirmation, SHELX software (SHELXL/SHELXS) refines crystal structures derived from single-crystal diffraction data .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use gloveboxes for air-sensitive steps, avoid skin contact (wear nitrile gloves), and employ fume hoods to prevent inhalation of HCl vapors .
  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Case Study : Discrepancies in 1H^1H NMR splitting patterns may arise from dynamic ring puckering in the morpholine moiety.

  • Solution : Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals or use 15N^{15}N-labeling to clarify nitrogen hybridization effects .
  • Cross-validation : Compare with computational models (DFT calculations) for predicted chemical shifts .

Q. What methodologies are effective for analyzing degradation products under stressed conditions (pH, heat, light)?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
    • Photolysis : Expose to UV light (254 nm) for 48 hours .
  • Analysis : Use LC-MS (Q-TOF) to identify degradation products (e.g., morpholine ring opening or ester hydrolysis) .

Q. How can enantioselective synthetic pathways be scaled without compromising chiral integrity?

  • Continuous Flow Chemistry : Minimize racemization by reducing residence time in reactive intermediates .
  • Catalyst Immobilization : Employ polymer-supported chiral auxiliaries (e.g., Evans’ oxazolidinones) for recyclability and improved ee .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Quality Control : Implement strict in-process checks (e.g., inline FTIR for real-time monitoring of esterification) .
  • Bioassay Standardization : Pre-treat batches with activated charcoal to remove trace impurities that may interfere with receptor binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.